molecular formula C6H4ClNO4 B8482060 5-Chloro-3-nitro-1,2-benzenediol

5-Chloro-3-nitro-1,2-benzenediol

Cat. No.: B8482060
M. Wt: 189.55 g/mol
InChI Key: YUMZFEGWCGNXHR-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1,2-benzenediol (CAS: 116313-87-2) is a substituted derivative of 1,2-benzenediol (catechol) featuring chlorine and nitro functional groups at the 5- and 3-positions, respectively. Its molecular formula is C₆H₄ClNO₄, with a molar mass of 189.55 g/mol . The compound’s structure combines two hydroxyl groups in the ortho positions, a nitro group (electron-withdrawing) at position 3, and a chlorine atom (electron-withdrawing and sterically influential) at position 5.

Properties

Molecular Formula

C6H4ClNO4

Molecular Weight

189.55 g/mol

IUPAC Name

5-chloro-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C6H4ClNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H

InChI Key

YUMZFEGWCGNXHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-chloro-3-nitro-1,2-benzenediol include nitro- and chloro-substituted catechols, dichlorocatechols, and aminoethyl derivatives. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
This compound Cl (5), NO₂ (3) C₆H₄ClNO₄ 189.55 Dual electron-withdrawing groups; potential enhanced stability and reactivity .
3-Nitro-1,2-benzenediol NO₂ (3) C₆H₅NO₄ 155.11 Single nitro group reduces electron density on the ring; used in redox studies .
4-Chloro-1,2-benzenediol Cl (4) C₆H₅ClO₂ 144.56 Chlorine at para position to hydroxyls; intermediate in pollutant degradation .
3,5-Dichloro-1,2-benzenediol Cl (3,5) C₆H₄Cl₂O₂ 179.00 Formed during UV/MW degradation of 2,4-D; higher chlorination increases persistence .
4-(2-Aminoethyl)-5-chloro-1,2-benzenediol Cl (5), NH₂CH₂CH₂ (4) C₈H₁₀ClNO₂* ~199.63 Aminoethyl group alters solubility; NMR shows aromatic singlets due to symmetry .

*Estimated formula based on structural description in .

Reactivity and Degradation Pathways

  • Electrophilic Susceptibility : The nitro and chloro groups in this compound deactivate the benzene ring, making it less prone to electrophilic substitution compared to unsubstituted catechol. In contrast, 4-chloro-1,2-benzenediol (4-chlorocatechol) undergoes rapid oxidative degradation via •OH radicals to form dichlorinated intermediates like 3,5-dichloro-1,2-benzenediol .
  • Bond Cleavage : Chlorinated catechols (e.g., 3,5-dichloro-1,2-benzenediol ) exhibit stability under UV irradiation due to strong C-Cl bonds (83–84 kcal·mol⁻¹), while nitro groups may facilitate nitro-reduction pathways under specific conditions .

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